Computed Lipophilicity (XLogP3‑AA) Comparison Across Iodo‑Dihydroxyacetophenone Regioisomers
Among iodo‑dihydroxyacetophenone regioisomers, the 3,5‑dihydroxy‑4‑iodo substitution pattern of the target compound yields an XLogP3‑AA of 1.5 [1], whereas the 2,4‑dihydroxy‑5‑iodo isomer (CAS 62069-33-4) displays a predicted XLogP3 of 1.8 [2]. The 0.3 log unit difference indicates measurably lower lipophilicity for the target compound under identical computational conditions [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.5 |
| Comparator Or Baseline | 1-(2,4-dihydroxy-5-iodophenyl)ethanone (CAS 62069-33-4): XLogP3 = 1.8 |
| Quantified Difference | Δ = 0.3 log units (lower) |
| Conditions | PubChem computed descriptor (XLogP3-AA, release 2025.09.15) |
Why This Matters
A 0.3 log unit lower XLogP3 predicts altered membrane partitioning and solubility, which can influence synthetic workup, chromatographic retention, and any subsequent biological profiling, making regioisomer‑specific sourcing important.
- [1] PubChem CID 71420184. Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-. XLogP3-AA = 1.5. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 12253663. 1-(2,4-dihydroxy-5-iodophenyl)ethanone (CAS 62069-33-4). XLogP3-AA = 1.8. National Center for Biotechnology Information (2025). View Source
